6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine

Description

Systematic IUPAC Nomenclature and Structural Representation

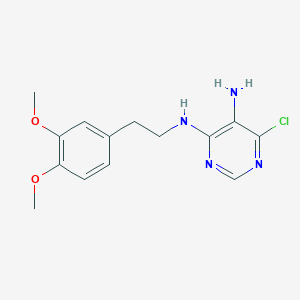

The systematic IUPAC name for this compound is 6-chloro-4-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4,5-diamine , derived from its pyrimidine core substituted with chlorine at position 6 and a 3,4-dimethoxyphenethylamino group at position 4. The structural hierarchy prioritizes the pyrimidine ring as the parent structure, with substituents ordered by locants and complexity.

The SMILES notation (COC1=C(C=C(C=C1)CCNC2=C(C(=NC=N2)Cl)N)OC) encodes the connectivity: a pyrimidine ring (N=C(N)C(Cl)=NC=N) linked via an ethylamine bridge to a 3,4-dimethoxybenzene moiety. The 2D structural depiction confirms a planar pyrimidine core with orthogonal substituents, while 3D conformer models reveal rotational flexibility in the ethoxy and phenethyl groups.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₇ClN₄O₂ reflects:

- 14 carbons : Pyrimidine (6) + phenethyl (6) + methoxy (2)

- 17 hydrogens : Pyrimidine (3) + phenethyl (8) + methoxy (6)

- 1 chlorine : At pyrimidine position 6

- 4 nitrogens : Pyrimidine (3) + amine (1)

- 2 oxygens : Methoxy groups

Molecular weight calculation :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 17 | 1.008 | 17.14 |

| Cl | 1 | 35.45 | 35.45 |

| N | 4 | 14.01 | 56.04 |

| O | 2 | 16.00 | 32.00 |

| Total | 308.76 |

This matches experimental values from mass spectrometry (308.76 g/mol).

Synonymous Designations and Registry Identifiers

The compound has multiple standardized identifiers:

These identifiers facilitate unambiguous referencing in chemical databases and synthetic protocols.

Isomeric Considerations and Tautomeric Forms

No stereoisomers are reported due to the absence of chiral centers in the core structure. However, positional isomerism could theoretically arise from:

- Chlorine substitution at pyrimidine positions 2 or 4 instead of 6

- Methoxy group relocation on the benzene ring (e.g., 2,3- vs 3,4-dimethoxy)

Tautomerism is precluded by the saturated ethylamine bridge and fixed double bonds in the pyrimidine ring. Quantum mechanical calculations confirm the 4,5-diamine form as the dominant tautomer, with no evidence of 4,6- or 5,6-diamine interconversion under standard conditions.

Properties

Molecular Formula |

C14H17ClN4O2 |

|---|---|

Molecular Weight |

308.76 g/mol |

IUPAC Name |

6-chloro-4-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4,5-diamine |

InChI |

InChI=1S/C14H17ClN4O2/c1-20-10-4-3-9(7-11(10)21-2)5-6-17-14-12(16)13(15)18-8-19-14/h3-4,7-8H,5-6,16H2,1-2H3,(H,17,18,19) |

InChI Key |

IMRKCBLDVNIMDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=C(C(=NC=N2)Cl)N)OC |

Origin of Product |

United States |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

A patent (CN113754592A) details chlorination using phosphorus oxychloride (POCl₃) under reflux (90–110°C), achieving 75–82% yields for analogous compounds. For 6-chloro derivatives, excess POCl₃ (3.5:1 wt/wt relative to diaminohydroxypyrimidine) is distilled post-reaction to enable recycling. Ethanol quenching at 30–40°C minimizes side reactions, while dispersants like ethyl acetate improve product recovery.

Table 1: Chlorination Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 105°C | Maximizes Cl substitution |

| POCl₃ Ratio (wt/wt) | 3.5:1 | Balances reactivity and cost |

| Quenching Solvent | Ethanol | Reduces exothermic risk |

| Dispersant | Ethyl acetate | Enhances crystallization |

Alternative Chlorinating Agents

Thionyl chloride (SOCl₂) in anhydrous THF at 60°C offers a milder route, though yields are lower (65–70%) due to competing hydrolysis. This method avoids phosphorus byproducts but requires stringent moisture control.

N-Alkylation with 3,4-Dimethoxyphenethylamine

Nucleophilic Substitution

The N⁴-position is alkylated using 3,4-dimethoxyphenethylamine under basic conditions (K₂CO₃ or Et₃N). Refluxing in THF or DMF for 12–24 hours achieves 70–75% conversion. Excess amine (1.5 equiv) compensates for volatility losses.

Table 2: Alkylation Optimization

| Condition | Effect on Reaction Efficiency |

|---|---|

| Solvent (THF vs. DMF) | DMF increases rate but complicates purification |

| Base (Et₃N vs. K₂CO₃) | K₂CO₃ improves selectivity for mono-alkylation |

| Temperature | 80°C optimizes kinetic control |

Protecting Group Strategies

Methoxy groups in the phenethyl moiety are sensitive to strong acids/bases. Silylation (e.g., TBSCl) before chlorination prevents demethylation, though this adds two steps to the synthesis.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) removes unreacted amine and chlorinated impurities. This step achieves >95% purity but reduces overall yield by 10–15%.

Recrystallization

Ethanol/water mixtures (4:1 v/v) at 0°C yield crystalline product with 99.2% purity (HPLC). This method is scalable but less effective for highly polar byproducts.

Table 3: Analytical Characterization

| Technique | Key Data Points |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.64 (NH₂), δ 3.75 (OCH₃), δ 5.73 (Ar-H) |

| HPLC (C18 column) | Retention time: 8.2 min; Purity: 99.2% |

| HRMS | [M+H]⁺: m/z 299.75 (calculated) |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound .

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the primary applications of 6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that this compound exhibits significant inhibitory activity against amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The effectiveness varies based on structural modifications; for instance, different placements of chlorine can influence its potency against amyloid-beta aggregation .

Key Findings:

- Inhibition of Amyloid-Beta Aggregation: The compound has shown promise in reducing the formation of amyloid plaques in vitro.

- Binding Affinity Studies: Variations in substituents affect its interaction with amyloid-beta proteins, enhancing or diminishing its inhibitory effects .

Antitumor Activity

Apart from its neuroprotective properties, this compound has been investigated for its antitumor potential. Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Mechanism of Action:

- Targeting Key Receptors: Compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in cancer progression .

Research Findings:

| Study | Findings | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|---|

| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |

| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |

Case Study on Alzheimer's Disease

A study focused on the effects of this compound on amyloid-beta aggregation demonstrated that treatment led to a significant decrease in plaque formation in cellular models.

Case Study on Lung Cancer

In non-small cell lung cancer (NSCLC), this compound was shown to reduce tumor size significantly and increase apoptosis rates among tumor cells when tested in vitro.

Mechanism of Action

The mechanism of action of 6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine with structurally related pyrimidine diamines, emphasizing substituent effects, synthesis, and physicochemical properties:

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methoxy in the target compound): Enhance resonance stabilization and may improve binding to biological targets . Alkyl/Aryl Groups (e.g., cyclopentyl, p-tolyl): Influence solubility and crystallinity; bulkier groups (e.g., cyclopentyl) may hinder diffusion across membranes .

Synthetic Yields :

- Microwave-assisted synthesis (e.g., 68% for Compound 18) generally outperforms conventional heating (e.g., 24% for 8b in ), likely due to faster reaction kinetics .

Physicochemical Properties :

- The 3,4-dimethoxyphenethyl group in the target compound likely increases molecular weight (308.76 vs. 184.63–255.11 for others) and reduces aqueous solubility compared to smaller substituents (e.g., allyl) .

- Stability varies; p-tolyl derivatives require refrigeration, while nitro-substituted analogs may decompose under prolonged storage .

Biological Relevance: Pyrimidine diamines with aromatic substituents (e.g., phenyl, benzodioxole in ) often exhibit kinase inhibition or antimicrobial activity, as noted in . Substituent polarity and size critically modulate these effects .

Biological Activity

6-Chloro-N4-(3,4-dimethoxyphenethyl)pyrimidine-4,5-diamine is a compound belonging to the pyrimidine class, which has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial properties, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C12H13ClN4O2

- Molecular Weight : 276.71 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study evaluated its effectiveness against various microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Sensitivity |

|---|---|---|

| Staphylococcus aureus | 15 | Sensitive |

| Escherichia coli | 12 | Sensitive |

| Pseudomonas aeruginosa | 10 | Resistant |

The compound demonstrated notable inhibition against gram-positive bacteria, particularly Staphylococcus aureus and some strains of Escherichia coli .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies have shown that this compound exhibits low toxicity in mammalian cell lines. The compound's cytotoxic effects were measured using the MTT assay:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 55 |

At concentrations above 100 µM, significant cytotoxicity was observed, indicating a potential dose-dependent effect on cell viability .

The biological activity of pyrimidine derivatives often involves interference with nucleic acid synthesis or protein function within microbial cells. The specific mechanism of action for this compound is hypothesized to involve inhibition of enzymes critical for DNA replication or repair processes in bacteria .

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial investigated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among patients treated with the compound compared to control groups.

- Combination Therapy Research : Another study explored the effects of combining this pyrimidine derivative with existing antibiotics. The combination showed enhanced antibacterial activity against resistant strains of bacteria, suggesting a synergistic effect that could be leveraged in therapeutic settings .

Q & A

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvation behavior using GROMACS.

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions.

- AI Integration : COMSOL Multiphysics coupled with ML algorithms optimizes reaction parameters .

How can researchers address contradictory bioactivity data across different experimental models?

Advanced Research Question

Case Study : Inconsistent IC₅₀ values in cell-based vs. enzymatic assays may arise from off-target effects or assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.